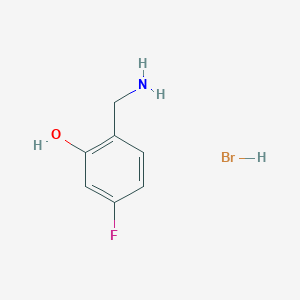
2-Fluoro-5-iodobenzyl chloride
Vue d'ensemble
Description
“2-Fluoro-5-iodobenzyl chloride” is a chemical compound with the linear formula FC6H3(I)COCl . It is used as a reactant for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-5-iodobenzyl chloride” is CHClFIO . It has an average mass of 284.454 Da and a monoisotopic mass of 283.890106 Da .
Chemical Reactions Analysis
As mentioned earlier, “2-Fluoro-5-iodobenzyl chloride” is used as a reactant in the preparation of biologically and pharmacologically active molecules . Specific details about these reactions are not available in the sources I found.
Physical And Chemical Properties Analysis
“2-Fluoro-5-iodobenzyl chloride” is a solid with a melting point of 30-34 °C (lit.) . It has a density of 2.0±0.1 g/cm3, a boiling point of 269.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 49.4±0.3 cm3 .
Applications De Recherche Scientifique
Radiopharmaceutical Development
2-Fluoro-5-iodobenzyl chloride has been instrumental in developing radiopharmaceuticals, particularly as an analogue for positron emission tomography (PET). Vaidyanathan et al. (1994) synthesized (4-[18F]-fluoro-3-iodobenzyl)guanidine ([18F]FIBG) starting from a compound structurally similar to 2-fluoro-5-iodobenzyl chloride, showcasing its potential as an MIBG analogue for PET imaging (Vaidyanathan, Affleck, & Zalutsky, 1994). Additionally, the same group explored radioiodinated and astatinated analogues of this compound, further expanding its applications in radiopharmaceutical chemistry (Vaidyanathan, Affleck, & Zalutsky, 1996).
Oncological Research
In oncological research, compounds similar to 2-fluoro-5-iodobenzyl chloride have been synthesized for mapping O(6)-alkylguanine-DNA alkyltransferase, a crucial protein in cancer pathology. Vaidyanathan et al. (2000) developed radiolabeled guanine derivatives for this purpose, demonstrating the compound's significance in understanding cancer mechanisms (Vaidyanathan, Affleck, Cavazos, Johnson, Shankar, Friedman, Colvin, & Zalutsky, 2000).
Synthesis of Medical Compounds
This compound has also facilitated the synthesis of various medical compounds. For instance, Izumi et al. (2007) reported a practical one-step synthesis of an HIV-Integrase Inhibitor using a component structurally related to 2-fluoro-5-iodobenzyl chloride (Izumi, Kabaki, Uenaka, & Shimizu, 2007).
Development of Imaging Agents
The development of novel imaging agents, especially for PET, is another area where this compound plays a role. For example, Zhang et al. (2004) synthesized a PET imaging agent for the peripheral benzodiazepine receptor, using a structure closely related to 2-fluoro-5-iodobenzyl chloride (Zhang, Maeda, Ogawa, Noguchi, Ito, Yoshida, Okauchi, Obayashi, Suhara, & Suzuki, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-1-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJABNPZBSPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodobenzyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



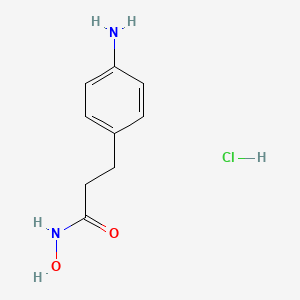
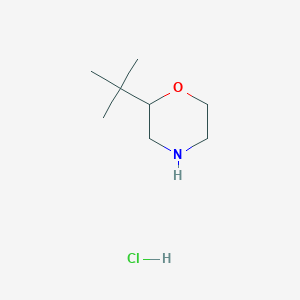
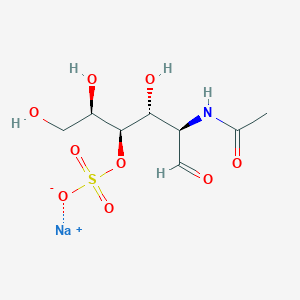
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)


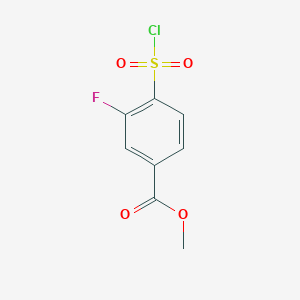

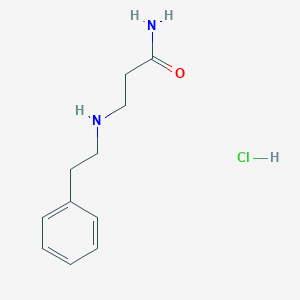

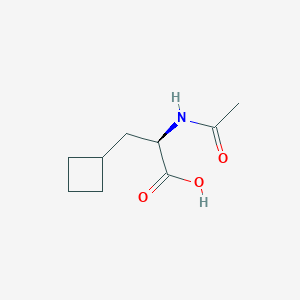
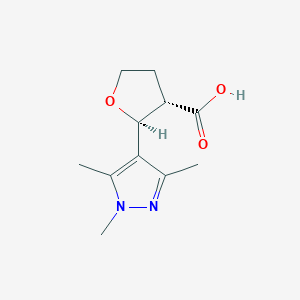
![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)
